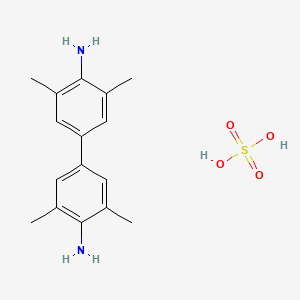

TMB monosulfate

Übersicht

Beschreibung

TMB monosulfate is a chromogenic substrate used in staining procedures in immunohistochemistry as well as being a visualizing reagent used in enzyme-linked immunosorbent assays (ELISA) .

Synthesis Analysis

While specific synthesis details for this compound were not found, a related compound, a hybrid molecule containing Schiff base and 3,4,5-trimethoxybenzamide moieties, was synthesized from the starting material ethyl acrylate ester derivative .Molecular Structure Analysis

The molecular weight of this compound is 338.42 and its formula is C16H22N2O4S . The structure includes a sulfate group attached to the TMB molecule .Chemical Reactions Analysis

TMB can act as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase . The oxidation of TMB leads to the creation of two new intermediate oxidation-state products .Physical And Chemical Properties Analysis

This compound has a molecular weight of 338.42 and its formula is C16H22N2O4S . It is a solid, white to off-white substance . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen

Role in Pharmacokinetics and Pharmacodynamics

TMB monosulfate and its derivatives are crucial in understanding the pharmacokinetics and pharmacodynamics of various compounds. For instance, genipin-1-o-glucuronic acid and genipin-monosulfate, two major metabolites of geniposide and genipin, were studied for their comparative pharmacokinetics using an innovative quantification method. This study highlighted the influence of diabetes on the pharmacokinetic properties of these metabolites, offering insights into drug development and toxicity research (Zhang et al., 2017).

Biochemical Research and Disease Understanding

This compound and its analogs play a significant role in biochemical research and understanding various diseases. Research has shown that sulfatides, including this compound, are integral in brain functions and associated with inflammation-related neuronal diseases. For example, sulfatide was observed to activate inflammatory responses in glia, brain-resident immune cells, indicating its potential role in exacerbating pathological conditions in the brain (Jeon et al., 2008).

Analytical Chemistry and Method Development

In the realm of analytical chemistry, this compound is employed in developing sensitive and accurate methods for quantifying various compounds. A study utilizing TMB in a neurohistochemistry context showcased a method with superior sensitivity for visualizing neural afferents and efferents, outperforming previous methodologies. This development underlines the importance of this compound in advancing analytical techniques (Mesulam, 1978).

Environmental and Public Health Applications

In the environmental and public health sectors, this compound derivatives, like the quaternized biopolymeric flocculant (TMB), have shown promise. TMB demonstrated effective biocidal activity against various waterborne pathogens, suggesting its potential as a safe and efficient antimicrobial agent for water treatment (Khaira et al., 2014).

Wirkmechanismus

- TMB monosulfate is a chromogenic substrate used in immunohistochemistry staining procedures and enzyme-linked immunosorbent assays (ELISA) .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Zukünftige Richtungen

TMB is being studied as a predictive biomarker for immune checkpoint inhibitor response in cancer treatment . Future research directions include understanding the influence of the tumor landscape on TMB in specific cancer types, assessing the neoantigen landscape of these tumors, and refining the predictive value of TMB .

Biochemische Analyse

Biochemical Properties

TMB monosulfate plays a crucial role in biochemical reactions, particularly in immunohistochemistry and ELISA . It interacts with various enzymes and proteins, including peroxidase . The nature of these interactions is primarily through the oxidation of this compound, which results in a color change that is useful for determining the activity of peroxidase .

Molecular Mechanism

The mechanism of action of this compound is based on its oxidation in the presence of peroxidase This oxidation process results in a color change, which is used to determine the activity of the enzyme

Eigenschaften

IUPAC Name |

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.H2O4S/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;1-5(2,3)4/h5-8H,17-18H2,1-4H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSXOBXXVSDFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

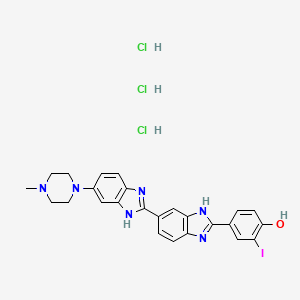

54827-18-8 | |

| Record name | 3,3′,5,5′-Tetramethyl-[1,1′-biphenyl]-4,4′-diamine sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54827-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

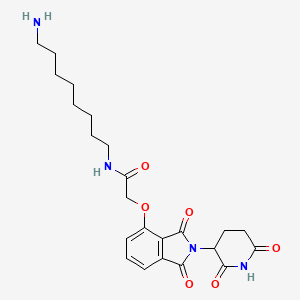

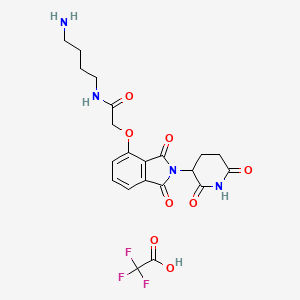

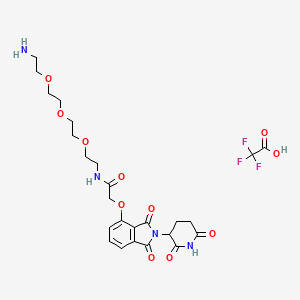

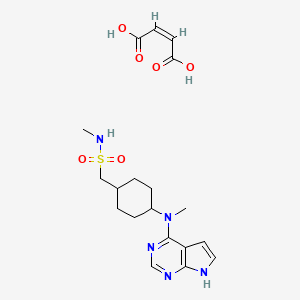

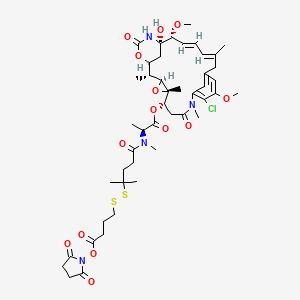

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

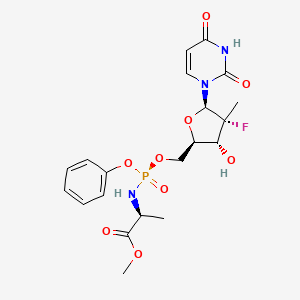

![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560572.png)

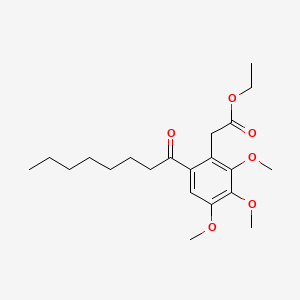

![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)